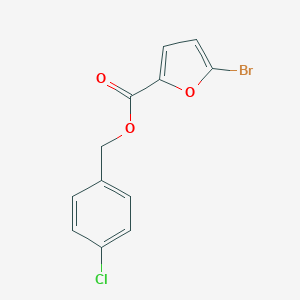

4-Chlorobenzyl 5-bromo-2-furoate

Beschreibung

4-Chlorobenzyl 5-bromo-2-furoate is a halogenated ester compound comprising a 4-chlorobenzyl group esterified to a 5-bromo-2-furoate moiety. The combination of halogen atoms (Cl, Br) and aromatic systems may enhance its reactivity in cross-coupling reactions or bioactivity in drug discovery.

Eigenschaften

Molekularformel |

C12H8BrClO3 |

|---|---|

Molekulargewicht |

315.54 g/mol |

IUPAC-Name |

(4-chlorophenyl)methyl 5-bromofuran-2-carboxylate |

InChI |

InChI=1S/C12H8BrClO3/c13-11-6-5-10(17-11)12(15)16-7-8-1-3-9(14)4-2-8/h1-6H,7H2 |

InChI-Schlüssel |

YNYJJADPTYZWIV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1COC(=O)C2=CC=C(O2)Br)Cl |

Kanonische SMILES |

C1=CC(=CC=C1COC(=O)C2=CC=C(O2)Br)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-chlorobenzyl 5-bromo-2-furoate, the following compounds serve as relevant benchmarks:

Table 1: Comparative Analysis of Halogenated Aromatic Esters

*Estimated based on structural analogs.

Key Comparisons

Structural and Functional Differences Halogen Positioning: The 5-bromo substitution in this compound mirrors ethyl 5-bromo-2-furoate but contrasts with methyl 5-amino-2-bromo-4-chlorobenzoate, which includes amino and chloro groups. The bromine atom in the furoate ring may enhance electrophilic reactivity compared to benzoate esters . Benzyl vs.

Applications in Synthesis Pharmaceutical Intermediates: Methyl 5-amino-2-bromo-4-chlorobenzoate () and 5-bromo-2-chlorobenzoic acid () are used to develop drug candidates. Similarly, this compound’s halogenated structure could facilitate Suzuki-Miyaura couplings or nucleophilic substitutions. The bromine atom in the target compound may similarly influence photostability.

Safety and Handling Corrosivity: While 4-chlorobenzyl bromide requires stringent PPE (gloves, goggles) due to skin/eye corrosion , ester derivatives like this compound are likely less reactive. However, halogenated aromatic compounds often require disposal via approved waste facilities .

Q & A

Q. What are the optimal synthetic routes for preparing 4-chlorobenzyl 5-bromo-2-furoate?

Methodological Answer: A common approach involves esterification of 5-bromo-2-furoic acid with 4-chlorobenzyl chloride under reflux conditions. For example, a similar synthesis ( ) used anhydrous potassium carbonate as a base in ethanol, refluxed for 6 hours, followed by precipitation in cold water and recrystallization. Adjusting the molar ratio of reactants (e.g., 1:1.2 for acid:chloride) and reaction time can optimize yield. Purity (>97%) is achievable via HPLC (as seen in halogenated analogs, ). Confirm completion using TLC or LC-MS .

Q. What characterization techniques are critical for verifying the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze , , and NMR (if applicable) to confirm substitution patterns. For instance, aromatic protons in 4-chlorobenzyl groups typically appear as doublets (δ 7.2–7.4 ppm) due to para-substitution ().

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity, referencing standards from halogenated analogs ().

- Melting Point: Compare observed values with literature data; deviations >2°C suggest impurities ().

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from:

- Solvent Effects: Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) shift proton signals. For example, DMSO-d6 deshields aromatic protons by ~0.3 ppm ().

- Tautomerism/Kinetic Traps: In furoate esters, keto-enol tautomerism may cause unexpected peaks. Use variable-temperature NMR to identify dynamic processes .

- Impurities: Cross-check with alternative methods like X-ray crystallography (as in ) or high-resolution mass spectrometry (HRMS).

Q. What strategies enhance the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bromo and chloro substituents enable Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst Selection: Pd(PPh3)4 or XPhos Pd G3 for bromo groups; Ni catalysts may better activate chloro substituents ().

- Protecting Groups: Temporarily protect the furoate ester (e.g., silylation) to prevent side reactions.

- Solvent Optimization: Use polar aprotic solvents (DMF, THF) with controlled heating (80–100°C) to improve reaction rates ().

Q. How can researchers address discrepancies between computational predictions and experimental biological activity data?

Methodological Answer:

- Docking vs. Bioassays: If in silico models predict high binding affinity but in vitro assays show low activity, consider:

- Conformational Flexibility: Molecular dynamics simulations may reveal non-binding conformers ().

- Metabolite Interference: Use LC-MS to identify degradation products (e.g., hydrolysis of the ester group).

- Membrane Permeability: LogP calculations (e.g., >3 for CNS penetration) vs. experimental Caco-2 assays ().

Data Contradiction Analysis

Q. How to interpret conflicting purity data from HPLC and biological assay results?

Methodological Answer:

- Case Example: HPLC indicates >97% purity, but bioactivity is inconsistent.

- Root Causes:

Methodological Tables

Table 1: Key Reaction Conditions for Derivatives of this compound

| Reaction Type | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4 | DMF/H2O | 80 | 72–85 | |

| Ester Hydrolysis | NaOH | EtOH/H2O | 60 | 90 | |

| Amidation | EDC/HOBt | DCM | RT | 65 |

Table 2: Common Spectral Peaks for Structural Confirmation

| Group | NMR (δ, ppm) | NMR (δ, ppm) |

|---|---|---|

| 4-Cl-Benzyl | 7.35–7.45 (d, 2H) | 128.5, 132.1 |

| 5-Bromo-Furoate | 6.85 (d, 1H) | 148.2 (C-Br) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.